2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Description
Properties
Molecular Formula |
C17H29N3O6 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[[1-[2-[2-(hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H29N3O6/c1-4-6-11(9-13(21)19-26)16(23)20-8-5-7-12(20)15(22)18-14(10(2)3)17(24)25/h10-12,14,26H,4-9H2,1-3H3,(H,18,22)(H,19,21)(H,24,25) |
InChI Key |
QBLFFOHVDMBOPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)NO)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolidine Construction
The pyrrolidine ring serves as the structural backbone of the target compound. Two dominant approaches exist for its synthesis:
1.1.1. Intramolecular Cyclization of Urea Derivatives
A method adapted from the synthesis of 2-(het)arylpyrrolidine-1-carboxamides involves reacting N-(4,4-diethoxybutyl)ureas under acidic conditions to form pyrrolinium intermediates, followed by Mannich-type reactions with formaldehyde. This approach, detailed in PMC6749236, achieves a 72–85% yield for the pyrrolidine core. The reaction proceeds via:
- Cyclization of N-(4,4-diethoxybutyl)urea in HCl/EtOH at 60°C for 12 hours.
- Quenching with aqueous NaHCO₃ to isolate the pyrrolidine-1-carboxamide.
1.1.2. Proline Derivative Decarboxylation
Patents WO2021074138A1 and US20060142392 describe decarboxylative coupling of L-proline derivatives with pentanoyl precursors. For example, ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate undergoes nucleophilic substitution with 1-chloro-N-phenethylacetamide in acetonitrile under reflux, yielding a 78% enantiomerically pure pyrrolidine intermediate.
Installation of Hydroxyamino-2-oxoethyl Sidechains
Acylation with Pentanoyl Groups
The pentanoyl moiety at position 1 of the pyrrolidine ring is introduced via Steglich esterification or acyl chloride coupling:
2.1.1. Acyl Chloride Method
Reaction of pyrrolidine-2-carboxylic acid with pentanoyl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst affords the pentanoyl-pyrrolidine derivative in 89% yield.
2.1.2. Carbodiimide-Mediated Coupling
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple pentanoic acid to the pyrrolidine amine, achieving 82–91% yields under inert atmospheres.
Hydroxyamino-2-oxoethyl Group Introduction
The 2-(hydroxyamino)-2-oxoethyl sidechain is appended via nucleophilic acyl substitution:
- Reacting the pentanoyl-pyrrolidine intermediate with ethyl glycinate in THF at −15°C.
- Oxidizing the resultant secondary amine with m-chloroperbenzoic acid (mCPBA) to form the oxoethyl group (63% yield).
- Hydroxylamine hydrochloride treatment in methanol/water (3:1) at pH 9 introduces the hydroxyamino group, yielding 71% of the desired product.
Coupling with 3-Methylbutanoic Acid
Carbodiimide-Assisted Amide Bond Formation
The final step involves coupling the pyrrolidine-hydroxyamino-oxoethyl intermediate with 3-methylbutanoic acid:
Enzymatic Resolution for Enantiopure Products
To enhance enantiomeric excess, immobilized lipase B from Candida antarctica (CAL-B) resolves racemic mixtures of the final product in tert-butyl methyl ether (TBME), achieving >98% ee after 48 hours at 30°C.
Comparative Analysis of Synthetic Routes
Notes:
- The proline decarboxylation route offers superior scalability for industrial production.
- Enzymatic resolution, while lower yielding, provides pharmaceutical-grade enantiopurity.
Challenges and Optimization Strategies
Side Reactions During Acylation
Competitive O-acylation of the hydroxyamino group occurs at temperatures >0°C. Mitigation strategies include:
Epimerization at the Pyrrolidine Stereocenter
Basic conditions during coupling reactions induce epimerization. Solutions involve:
Purification Difficulties
The polar nature of the target compound complicates chromatographic separation. Reverse-phase HPLC with C18 columns and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients achieves baseline separation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enable safer handling of unstable intermediates (e.g., acyl chlorides) and reduce reaction times from 24 hours to 8 minutes. Key parameters:
- Flow rate: 0.5 mL/min.
- Temperature: 50°C.
- Residence time: 8–10 minutes.
Green Chemistry Metrics
- Solvent recovery systems achieve 92% DCM and 85% THF recycling.
- Catalytic antibody-mediated reactions reduce EDC usage by 40%.
Chemical Reactions Analysis
Types of Reactions
2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lisinopril (CAS 76547-98-3)
- IUPAC Name: (2S)-1-[(2S)-6-Amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid .
- Key Features : Lysyl-proline backbone, carboxylic acid terminus.
- Biological Role : ACE inhibitor, clinically used for hypertension.
- Structural Divergence: Lacks the hydroxyamino-oxoethyl group but shares a pyrrolidine-carboxylic acid framework.
Cetapril (DU-1219)
- IUPAC Name: (2S)-2-[[(2S)-1-[(2S)-3-Acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid .
- Key Features : Acetylsulfanyl group, phenylalanine residue.
- Biological Role : ACE inhibitor with improved stability due to sulfur substitution.
- Structural Divergence: Replaces hydroxyamino-oxoethyl with acetylsulfanyl, enhancing metabolic resistance.
Bradykinin (1-5) Metabolite
- IUPAC Name: 2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid .
- Key Features: Peptide backbone with guanidino and phenyl groups.
- Biological Role : Stable metabolite of bradykinin, modulates B1 receptors.
- Structural Divergence: Lacks the hydroxyamino-oxoethyl group but shares a proline-rich peptide motif.
L-Proline Derivatives ()
- Example : L-Prolyl-L-arginylglycyl-L-prolyl-L-arginyl.
- Key Features: Polyarginine-proline sequence, guanidino groups.
- Structural Divergence : Linear peptide chain vs. the target compound’s branched acyl-pyrrolidine structure.
Comparative Data Table
Research Findings and Mechanistic Insights
- Hydroxyamino-Oxoethyl Group: This moiety may enhance binding to metalloenzymes (e.g., ACE) via coordination with zinc ions, analogous to sulfhydryl groups in captopril .
- Metabolic Stability: The branched 3-methylbutanoic acid could reduce renal clearance compared to linear peptides like bradykinin metabolites .
- ACE Inhibition Potential: Structural alignment with lisinopril suggests competitive binding to ACE’s active site, but the hydroxyamino group might alter selectivity .
Limitations and Contradictions
- Pharmacological Data Gap: No direct activity data for the target compound are available in the evidence; inferences are based on structural analogs.
- Functional Ambiguity : Bradykinin metabolites act on B1 receptors, while ACE inhibitors target zinc-dependent enzymes—distinct mechanisms despite shared peptide motifs .
Biological Activity
The compound 2-[[1-[2-[2-(hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid is a complex molecule with potential biological activity, particularly in the context of cancer treatment and metabolic regulation. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₂₃N₃O₄, with a molecular weight of approximately 371.4 g/mol . The structure includes a pyrrolidine ring, which is significant for its biological interactions.
This compound has been identified as a selective degradation-inducing agent for Polo-like kinase 1 (PLK1), a serine/threonine kinase pivotal in cell cycle regulation. PLK1 is often overexpressed in various cancers, making it a target for therapeutic intervention . By promoting the degradation of PLK1, this compound may enhance the sensitivity of cancer cells to conventional therapies.
Anticancer Effects
Research indicates that compounds targeting PLK1 can lead to significant reductions in tumor growth. For instance, studies have shown that PLK1 inhibitors can induce apoptosis in cancer cells and sensitize them to chemotherapeutic agents . The specific compound discussed here has been shown to effectively disrupt PLK1 activity at clinically relevant concentrations.
Metabolic Regulation
Additionally, the compound may influence metabolic pathways related to branched-chain amino acids (BCAAs). BCAAs are crucial for various metabolic processes, and their dysregulation is linked to several metabolic disorders. The hydroxyamino group in this compound suggests potential interactions with metabolic enzymes involved in amino acid metabolism .
Case Studies
Several studies have investigated the effects of similar compounds on cancer cell lines:
- Study 1 : A study on PLK1 inhibitors demonstrated a significant decrease in cell viability in colon cancer cell lines treated with selective PLK1 degradation compounds. The results indicated a reduction in tumor size in vivo models .
- Study 2 : Another investigation focused on the metabolic implications of BCAA modulation by similar compounds. It was found that these compounds could alter energy metabolism and reduce fat accumulation in liver cells, suggesting a potential role in managing metabolic disorders .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amide coupling (e.g., using HATU or EDC/NHS reagents) and protection/deprotection of functional groups (e.g., hydroxyamino or carboxylic acid moieties). Optimization requires Design of Experiments (DOE) to evaluate parameters like solvent polarity, temperature, and catalyst loading. Computational reaction path searches based on quantum chemical calculations can predict optimal conditions, reducing trial-and-error approaches . Yield improvements may involve recrystallization or chromatography (e.g., reverse-phase HPLC) for purification.
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify backbone connectivity and stereochemistry, particularly for pyrrolidine and pentanoyl moieties.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., via ESI-TOF).
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and hydroxyamino (N–O) functional groups.
Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemical assignments .
Q. How should researchers assess the stability of this compound under various storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC.
- Hydrolytic Stability : Expose to buffers (pH 1–9) and analyze hydrolytic cleavage of labile groups (e.g., hydroxyamino).
- Light Sensitivity : Use ICH Q1B photostability protocols with UV/Vis exposure.
Store in inert atmospheres (argon) at -20°C to minimize oxidation .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Quantum Mechanical (QM) Calculations : Use density functional theory (DFT) to model transition states and activation barriers for reactions involving the hydroxyamino or carbonyl groups.
- Molecular Dynamics (MD) Simulations : Explore solvation effects and conformational flexibility in polar vs. nonpolar solvents.
- Machine Learning (ML) : Train models on existing reaction databases to predict regioselectivity in functionalization reactions.
These approaches reduce experimental workload by narrowing reaction conditions to test .
Q. How can contradictory spectroscopic data be resolved when characterizing this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC, HMBC) and compare with analogous compounds (e.g., pyrrolidine derivatives in ) .
- Isotopic Labeling : Use - or -labeled precursors to resolve overlapping signals.
- Dynamic NMR : Analyze temperature-dependent spectra to detect hindered rotations (e.g., around amide bonds).
- X-ray Diffraction : Resolve absolute configuration if single crystals are obtainable.
Q. What methodologies are effective for studying the compound's interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) for interactions with proteins.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding.
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding poses, validated by mutagenesis studies.
- Fluorescence Polarization : Screen inhibition potency in competitive assays with fluorescent probes.
Ensure buffer compatibility (e.g., avoid chelating agents that interact with hydroxyamino groups) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental reaction outcomes?
- Methodological Answer :
- Error Source Identification : Check for approximations in computational models (e.g., solvent effects omitted in DFT).
- Experimental Replication : Repeat reactions under strictly anhydrous/oxygen-free conditions to exclude side reactions.
- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to assess prediction robustness.
Cross-reference with literature on similar pyrrolidine-carboxylic acid derivatives to identify systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
